molecular formula C14H12F2N4O2S B2829107 1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea CAS No. 1797027-89-4

1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea

Cat. No.: B2829107
CAS No.: 1797027-89-4
M. Wt: 338.33
InChI Key: VXFCFWDLQDGNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This urea derivative features a 2,6-difluorophenyl group linked via a urea bridge to a bicyclic thiazolo-azepin scaffold. Its synthesis likely involves coupling 2,6-difluorophenyl isocyanate with a functionalized thiazolo-azepin precursor, analogous to methods described for related ureas .

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4O2S/c15-7-3-1-4-8(16)10(7)19-13(22)20-14-18-9-5-2-6-17-12(21)11(9)23-14/h1,3-4H,2,5-6H2,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFCFWDLQDGNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea typically involves multiple steps:

    Formation of the Thiazoloazepine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazoloazepine ring. This can be achieved through the reaction of a thioamide with a haloalkylamine under basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative. This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles such as amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

The compound 1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications in medicinal chemistry, pharmacology, and materials science.

Molecular Formula

  • C : 14
  • H : 13
  • F : 2
  • N : 3
  • O : 1
  • S : 1

Molecular Weight

  • Approximately 295.33 g/mol

Anticancer Activity

Research has indicated that compounds similar to 1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea exhibit significant anticancer properties. For instance, derivatives of thiazolo[5,4-c]azepine have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies suggest that the incorporation of fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, potentially leading to improved efficacy in targeting cancer cells .

Antimicrobial Properties

The thiazole ring in the compound has been associated with antimicrobial activity. Research indicates that similar structures can inhibit bacterial growth by disrupting bacterial cell wall synthesis or interfering with metabolic pathways. This property makes it a candidate for developing new antibiotics against resistant strains of bacteria .

Neuroprotective Effects

Some studies have suggested that thiazolo[5,4-c]azepines possess neuroprotective properties. The compound may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells. Such findings highlight its potential use in treating conditions like Alzheimer's or Parkinson's disease .

Drug Delivery Systems

The unique chemical structure of 1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea can be utilized in drug delivery systems. Its ability to form stable complexes with various biomolecules allows for targeted delivery of therapeutic agents. Research into nanocarrier systems incorporating this compound could enhance the bioavailability and controlled release of drugs .

Bioconjugation Techniques

The functional groups present in the compound facilitate bioconjugation processes. This capability is crucial for developing biosensors and diagnostic tools where the compound can be linked to antibodies or other biomolecules for enhanced detection capabilities .

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer activity of a series of thiazolo[5,4-c]azepine derivatives against human cancer cell lines. The results demonstrated that compounds with a difluorophenyl substitution exhibited higher cytotoxicity compared to their non-fluorinated counterparts. The study concluded that fluorination significantly enhances the anticancer efficacy of these compounds .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives of the compound were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This study supports the potential use of such compounds as alternatives in antibiotic therapy .

Mechanism of Action

The mechanism by which 1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound shares structural motifs with other urea-based derivatives, particularly in pesticidal and pharmacological contexts. Below is a comparative analysis with key analogs:

Table 1: Key Properties of 1-(2,6-Difluorophenyl)-3-(4-Oxo-5,6,7,8-Tetrahydro-4H-Thiazolo[5,4-c]Azepin-2-yl)Urea and Analogs
Compound Name / ID Core Scaffold Substituents / Functional Groups Molecular Weight (g/mol) Yield (%) Key Applications / Notes
Target Compound Thiazolo[5,4-c]azepin + urea 2,6-difluorophenyl, 4-oxo Not reported Not reported Potential kinase inhibitor
Compound 2k Thiazole + urea 3-chloro-4-fluorophenyl, piperazine, benzyl 762.2 (M−2HCl+H)+ 73.3 Anticancer (hypothesized)
(2,4-Difluorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea Triazine + urea 2,4-difluorophenyl, morpholine 498.4 (M+H) 27 Kinase inhibition (implied)
Teflubenzuron Urea + benzamide 3,5-dichloro-2,4-difluorophenyl 463.1 Not reported Insect growth regulator
Key Observations:

Scaffold Diversity : The target compound’s thiazolo-azepin core distinguishes it from triazine- or benzamide-based analogs. This bicyclic system may enhance binding specificity compared to simpler heterocycles like thiazole (as in Compound 2k) .

Fluorination Patterns : The 2,6-difluorophenyl group in the target compound contrasts with the 2,4-difluorophenyl substituent in the triazine derivative and the 3,5-dichloro-2,4-difluorophenyl group in teflubenzuron . Fluorine placement influences electronic properties and metabolic stability.

Synthetic Accessibility : Yields for urea derivatives vary significantly. Compound 2k achieved 73.3% yield via multi-step synthesis , while the triazine-urea analog had a lower yield (27%), suggesting challenges in coupling sterically hindered isocyanates.

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Compound 2k exhibits a melting point of 194–195°C , typical for highly substituted ureas. The target compound’s melting point is unreported but likely higher due to its rigid bicyclic core.
  • Spectroscopic Data :
    • Mass Spectrometry : Compound 2k shows [M−2HCl+H]+ at m/z 762.2 , while the triazine-urea derivative has [M+H]+ at m/z 498.4. The target compound’s mass spec data is unavailable but calculable (~450–500 g/mol range).
    • NMR : Compound 2k’s 1H-NMR reveals aromatic protons at δ 7.86–7.80 ppm and urea NH signals at δ 11.42 ppm . The target compound’s NMR would similarly display distinct urea NH and aromatic signals.

Functional Group Contributions

  • Urea Bridge : Common to all analogs, the urea group enables hydrogen bonding with biological targets. In teflubenzuron, this moiety disrupts chitin synthesis in insects .
  • Thiazolo-Azepin vs.

Biological Activity

1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C₁₄H₁₂F₂N₄O₂S
  • Molecular Weight : 338.33 g/mol
  • CAS Number : 1797027-89-4

The biological activity of 1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea is primarily attributed to its interaction with various biological targets. The thiazolo[5,4-c]azepin moiety suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Antidiabetic Properties

Research indicates that compounds similar to 1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea may exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are utilized in the management of type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels.

Anticancer Activity

Preliminary studies suggest that the compound may have anticancer properties. The thiazole ring is known for its role in various antitumor agents. Research on related compounds has shown that modifications in the structure can lead to enhanced cytotoxicity against cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • DPP-IV Inhibition : A study highlighted the effectiveness of beta-amino amides with fused heterocycles as DPP-IV inhibitors. The modifications in these compounds often resulted in significant reductions in blood glucose levels in diabetic models .
  • Cytotoxicity Assays : In vitro assays conducted on similar thiazolo[5,4-c]azepin derivatives demonstrated varying degrees of cytotoxicity against human cancer cell lines. These studies suggest a structure-activity relationship (SAR) where specific substitutions can enhance or diminish biological activity .
  • Safety Profiles : Safety evaluations of related compounds have shown favorable profiles in preclinical studies, indicating low toxicity and good bioavailability .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsObserved EffectsReferences
DPP-IV InhibitionBeta-amino amidesSignificant reduction in blood glucose
CytotoxicityThiazolo derivativesVarying cytotoxic effects on cancer cell lines
Safety ProfileSimilar thiazole compoundsLow toxicity and good bioavailability

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of urea derivatives typically involves coupling a substituted aniline with an isocyanate or carbamate precursor. For the target compound, the 2,6-difluorophenyl moiety can be introduced via reaction of 2,6-difluoroaniline with a pre-functionalized thiazoloazepin isocyanate intermediate. Key steps include:

  • Step 1: Synthesis of the thiazoloazepin core via cyclization of a thioamide with a dihaloalkane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Step 2: Activation of the thiazoloazepin core with phosgene or triphosgene to generate the isocyanate intermediate .
  • Step 3: Urea formation by reacting the isocyanate with 2,6-difluoroaniline in anhydrous THF at 0–5°C to minimize side reactions .

Optimization Strategies:

Parameter Optimal Condition Impact on Yield
SolventTHF or DCMHigher solubility of intermediates
Temperature0–5°C (Step 3)Reduces hydrolysis of isocyanate
CatalystDMAP (4-dimethylaminopyridine)Accelerates urea bond formation

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:
A combination of spectroscopic methods is critical for unambiguous structural confirmation:

  • ¹H/¹³C NMR: Assign peaks for the difluorophenyl group (δ 6.8–7.2 ppm for aromatic protons) and the thiazoloazepin ring (distinct methylene signals at δ 2.5–3.5 ppm). The urea NH proton typically appears as a broad singlet near δ 9–10 ppm .
  • IR Spectroscopy: Confirm urea C=O stretch (~1640–1680 cm⁻¹) and NH stretches (~3200–3350 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Look for [M+H]⁺ or [M+Na]⁺ ions. For example, a calculated m/z of 406.1 (C₁₉H₁₅F₂N₃O₂S) should match experimental results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.